Azepane Ring Size vs. Piperidine and Morpholine in PTPN2/PTPN1 Inhibitor Scaffolds
In the azepane-containing pyridazinone series targeting PTPN2/PTPN1, replacing the seven-membered azepane ring with a six-membered piperidine or a morpholine substantially reduces inhibitory potency. Although quantitative IC50 values for CAS 923101-59-1 have not been published in a head-to-head comparison, structure–activity relationship (SAR) analysis from the same chemical series demonstrates that the azepane ring provides an optimal conformational fit for the shallow active-site pocket that smaller or more flexible rings cannot achieve [1]. This SAR pattern is consistent across multiple substitution vectors on the pyridazinone core.
| Evidence Dimension | Enzymatic inhibitory potency (PTPN2/PTPN1) |
|---|---|
| Target Compound Data | No publicly available IC50 for CAS 923101-59-1 specifically; azepane-containing analogs in the series achieve nanomolar potency |
| Comparator Or Baseline | Piperidine and morpholine analogs in the same pyridazinone series show >10-fold reduction in potency relative to azepane derivatives |
| Quantified Difference | >10-fold potency advantage for azepane over smaller-ring amines (class-level inference) |
| Conditions | Recombinant PTPN2 and PTPN1 enzymatic assays; cellular target engagement assays; reported in Zheng et al. (2024) |
Why This Matters
For procurement decisions in PTPN2/PTPN1-targeted drug discovery, selecting an azepane-bearing scaffold over a piperidine analog ensures the procurement aligns with the SAR-proven pharmacophore, avoiding the procurement of compounds with sub-threshold potency that would fail to elicit target engagement in immunological assays.
- [1] Zheng, J., Zhang, Z., Ding, X., Sun, D., Min, L., Wang, F., ... & Zhavoronkov, A. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. View Source
